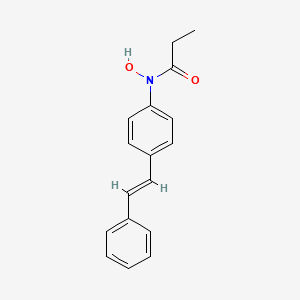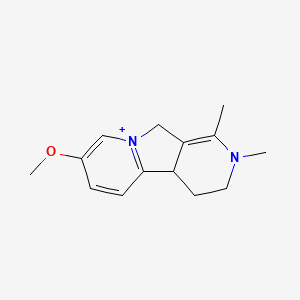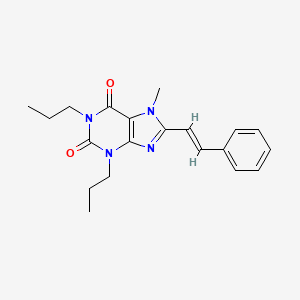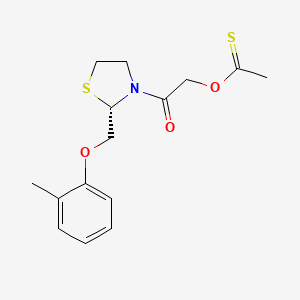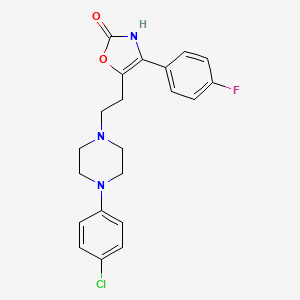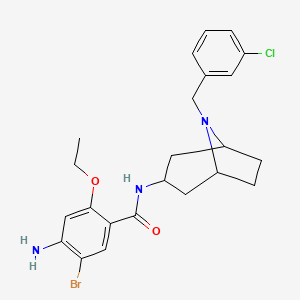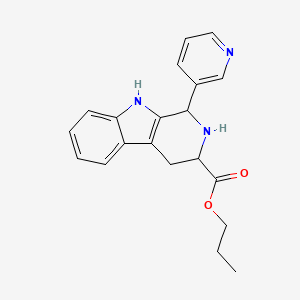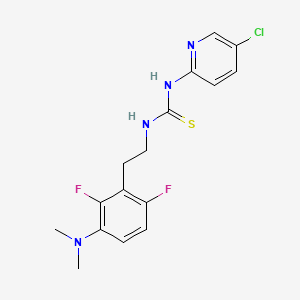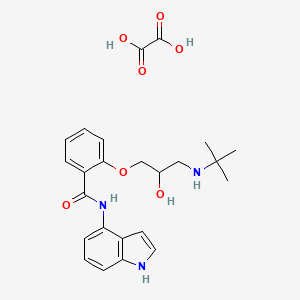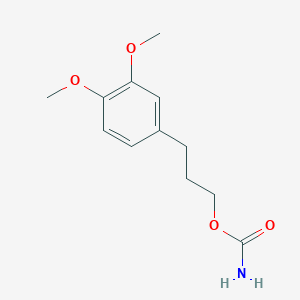
Carbamic acid, 3-(3,4-dimethoxyphenyl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 2621366 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
The synthesis of BRN 2621366 involves several steps and specific reaction conditions. The synthetic routes typically include:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial production methods may involve scaling up the laboratory procedures to produce larger quantities of BRN 2621366 efficiently. This often includes optimizing reaction conditions and using industrial-grade equipment.
Chemical Reactions Analysis
BRN 2621366 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRN 2621366 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of BRN 2621366 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which BRN 2621366 is used.
Properties
CAS No. |
91645-52-2 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)propyl carbamate |
InChI |
InChI=1S/C12H17NO4/c1-15-10-6-5-9(8-11(10)16-2)4-3-7-17-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H2,13,14) |
InChI Key |
NMCULMVCSNQQPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCOC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





